mTOR vs. PI3K Selectivity Shift: 8-Oxa-3-azabicyclo[3.2.1]octane Replacement of Morpholine in Thienopyrimidine Inhibitors
In a direct head-to-head structural comparison within a thienopyrimidine kinase inhibitor series, replacement of the morpholine group with an 8-oxa-3-azabicyclo[3.2.1]octane moiety converted dual PI3K/mTOR inhibitors into mTOR-selective inhibitors [1]. The 8-oxa-3-azabicyclo[3.2.1]octane-containing compounds achieved mTOR IC50 values below 1 nM with selectivity over PI3K exceeding 1000-fold, whereas the parent morpholine-containing compounds displayed dual PI3K/mTOR inhibitory activity without pronounced selectivity [1]. A representative derivative containing the 8-oxa-3-azabicyclo[3.2.1]octane moiety in the 4-position of 2-arylthieno[3,2-d]pyrimidine demonstrated potent cellular antiproliferative activity with IC50 below 50 nM [1].
| Evidence Dimension | mTOR inhibitory potency and selectivity over PI3K |
|---|---|
| Target Compound Data | mTOR IC50 < 1 nM; selectivity over PI3K up to >1000-fold; cellular proliferation IC50 < 50 nM |
| Comparator Or Baseline | Morpholine-containing analogs: dual PI3K/mTOR inhibition without pronounced mTOR selectivity (baseline PI3K inhibitory activity present) |
| Quantified Difference | Shift from dual PI3K/mTOR inhibition to mTOR-selective inhibition; >1000-fold mTOR selectivity over PI3K achieved with 8-oxa-3-azabicyclo[3.2.1]octane substitution |
| Conditions | Enzymatic mTOR and PI3K kinase assays; cellular proliferation assay in cancer cell lines |
Why This Matters
This selectivity shift is procurement-relevant because sourcing 8-oxa-3-azabicyclo[3.2.1]octane-4-thione enables synthesis of mTOR-selective tool compounds or lead candidates, whereas morpholine-based building blocks yield dual inhibitors with different therapeutic windows and off-target profiles.
- [1] Verheijen JC, Richard DJ, Zask A. Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabicyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K. Bioorganic & Medicinal Chemistry Letters, 2009, 19(23): 6614-6617. View Source
